N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide
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Overview
Description
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide” is a complex organic molecule. It contains a quinazolinone group (a bicyclic compound containing two nitrogen atoms), an amide group, and a phenyl group with two methoxy substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the amide group, and the attachment of the dimethoxyphenyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone group would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding. The dimethoxyphenyl group could contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the phenyl group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Applications
Compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide have shown promise as antimicrobial agents. Desai et al. (2007) explored the synthesis and characterization of new quinazolines, indicating their potential antimicrobial activities against bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting the chemical's relevance in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).
Anticancer Applications
The anticancer activities of similar compounds were also investigated. Zhang et al. (2013) synthesized 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives and found strong anticancer activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Zhang et al., 2013). Another study by Al-Suwaidan et al. (2016) on 3-benzyl-4(3H)quinazolinone analogues demonstrated significant antitumor activity, further supporting the compound's application in oncological research (Al-Suwaidan et al., 2016).
Material Science Applications
In the field of materials science, Kronek et al. (2011) examined the cytotoxicity of poly(2-oxazolines), which are relevant for biomedical applications, including drug delivery systems. Their findings on cell viability and polymer interactions with living cells suggest potential utility in designing safer and more effective biomedical materials (Kronek et al., 2011).
Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s intended for use in materials science, further studies might focus on its physical properties and potential applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-30-19-11-10-16(15-20(19)31-2)12-13-24-21(27)9-5-6-14-26-22(28)17-7-3-4-8-18(17)25-23(26)29/h3-4,7-8,10-11,15H,5-6,9,12-14H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQVSVZFCCKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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